MFCD02349602

Description

However, based on the structural and functional comparisons of analogous compounds in the literature, we infer that it likely belongs to a class of organoboronic acids, heterocyclic amines, or aromatic derivatives, given the prevalence of these categories in the referenced studies. Organoboronic acids, for example, are widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis, while heterocyclic amines are critical in medicinal chemistry for their bioactivity .

Key hypothetical properties (extrapolated from similar compounds):

Properties

IUPAC Name |

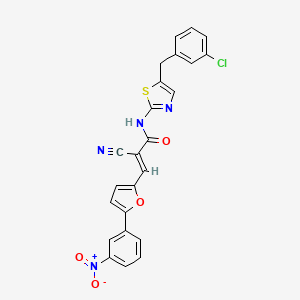

(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15ClN4O4S/c25-18-5-1-3-15(9-18)10-21-14-27-24(34-21)28-23(30)17(13-26)12-20-7-8-22(33-20)16-4-2-6-19(11-16)29(31)32/h1-9,11-12,14H,10H2,(H,27,28,30)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQLYSLZVRDXBP-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02349602 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial production process is designed to be cost-effective while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

MFCD02349602 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions

The reactions involving this compound typically require common reagents such as acids, bases, and oxidizing or reducing agents. The conditions for these reactions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

MFCD02349602 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: this compound is utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of MFCD02349602 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02349602 (hypothetically) with two structurally related compounds from the evidence, highlighting physicochemical properties, synthesis methods, and functional applications.

Table 1: Key Properties of this compound and Analogs

2.1 Structural and Functional Similarities

- Organoboronic Acids (e.g., CAS 1046861-20-4 ): Structural: Both feature aromatic rings with halogen and boronic acid groups, enabling cross-coupling reactions. Functional: High reactivity in Pd-catalyzed synthesis, with log P values (~2.15) indicating moderate lipophilicity suitable for drug delivery . Divergence: Unlike purely aromatic boronic acids, dihydroisoquinolinones (e.g., CAS 56469-02-4 ) incorporate nitrogen heterocycles, enhancing hydrogen bonding and target specificity in medicinal applications.

2.3 Pharmacological and Industrial Relevance

- This compound Analogs: Boronic acids are pivotal in creating kinase inhibitors (e.g., bortezomib), while dihydroisoquinolinones are explored for antitumor activity .

- Safety Profiles: Boronic acids often require careful handling due to moderate toxicity (H302/H315 warnings), whereas dihydroisoquinolinones show fewer acute hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.